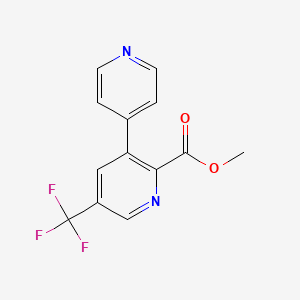

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-2-4-17-5-3-8)6-9(7-18-11)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGPKPNKRTLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate typically involves the esterification of 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.

Industry: In the industrial sector, this compound is explored for its applications in materials science. Its incorporation into polymers or other materials can impart desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Methyl 3-Amino-6-Bromo-5-(Trifluoromethyl)Picolinate (CAS 866775-18-0)

- Structure: Features amino (-NH₂) and bromo (-Br) substituents at positions 3 and 6, respectively.

- Molecular Formula : C₈H₆BrF₃N₂O₂

- Molecular Weight : 299.04 g/mol

- Key Differences: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group allows further functionalization. Higher molecular weight (299.04 vs. 205.13) due to bromine and additional nitrogen .

5-(4-(Trifluoromethyl)Phenyl)Picolinic Acid (CAS 762287-48-9)

- Structure : Replaces the methyl ester with a carboxylic acid (-COOH) and adds a 4-(trifluoromethyl)phenyl group.

- Molecular Formula: C₁₃H₈F₃NO₂

- Molecular Weight : 283.21 g/mol

- Key Differences: The carboxylic acid enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media compared to the ester derivative.

Methyl 2-Chloro-4-(Trifluoromethyl)-5-Pyrimidinecarboxylate (CAS 175137-27-6)

Methyl 3-(BOC-Amino)Picolinate (CAS 912369-42-7)

- Structure: Contains a tert-butoxycarbonyl (BOC)-protected amino group at position 3.

- Molecular Formula : C₁₂H₁₆N₂O₄

- Molecular Weight : 252.27 g/mol

- Key Differences: The BOC group provides steric protection for the amino group, enabling selective deprotection in multi-step syntheses. Increased bulkiness compared to unsubstituted picolinates influences reaction kinetics .

Methyl 3-(6-Oxo-4-(Trifluoromethyl)Pyrimidin-1(6H)-yl)-5-(Trifluoromethyl)Picolinate (CAS 1823184-30-0)

- Structure: Dual trifluoromethyl groups and a pyrimidinone substituent.

- Molecular Formula : C₁₃H₇F₆N₃O₃

- Molecular Weight : 367.21 g/mol

- Dual -CF₃ groups amplify electron-withdrawing effects, altering redox properties .

Price and Availability

Biological Activity

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinic acid derivatives. Its molecular structure includes a trifluoromethyl group, which enhances lipophilicity and bioavailability, making it an attractive candidate for various biological applications. The compound's structural features include:

- Molecular Formula : C12H10F3N2O2

- Functional Groups : Methyl ester, pyridine moiety, trifluoromethyl group

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, making it a candidate for treating inflammation-related disorders.

- Interaction with Ion Channels : Notably, it interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), indicating potential applications in respiratory diseases like cystic fibrosis. This interaction may help restore or enhance CFTR function in patients with specific mutations.

The biological activity of this compound can be attributed to its ability to penetrate cell membranes effectively due to its lipophilic nature. Once inside the cell, it modulates the activity of various enzymes and receptors involved in critical signaling pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the molecular structure affect biological activity. The following table summarizes some related compounds and their similarity scores:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Methyl 4-(trifluoromethyl)picolinate | Trifluoromethyl group at position 4 | 0.92 |

| Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate | Ethyl ester instead of methyl | 0.92 |

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | Chlorine substitution at position 6 | 0.80 |

| 4-(Trifluoromethyl)picolinic acid | Acidic functional group | 0.91 |

| Methyl 6-(trifluoromethyl)picolinate | Trifluoromethyl at position 6 | 0.79 |

These compounds share structural similarities that may influence their biological activities.

Case Studies

- Cystic Fibrosis Research : In a study focusing on cystic fibrosis, this compound was shown to enhance CFTR function in vitro, indicating its potential as a therapeutic agent for this genetic disorder .

- Anti-inflammatory Studies : Another investigation revealed that this compound significantly reduced pro-inflammatory cytokine levels in cellular models, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate, and how can purity be ensured?

The compound is synthesized via esterification of 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinic acid using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP). Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity is confirmed using HPLC (>95% purity) and NMR spectroscopy (e.g., absence of residual acid or solvent peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, trifluoromethyl as a singlet in ¹⁹F NMR).

- Mass Spectrometry (MS) : Confirms molecular ion peak ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations .

Q. How do the trifluoromethyl and pyridine groups influence its chemical reactivity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring participates in π-π stacking (e.g., with aromatic residues in enzyme active sites) and hydrogen bonding via the nitrogen atom. These features make it a versatile intermediate in drug design for improving target binding and pharmacokinetics .

Q. What are the stability considerations under acidic/basic conditions?

The methyl ester moiety is prone to hydrolysis under strong acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H₂O) conditions, yielding the free carboxylic acid. Stability studies should monitor pH-dependent degradation via LC-MS over 24–48 hours .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Intermediate for kinase inhibitors or GPCR modulators.

- Materials Science : Building block for metal-organic frameworks (MOFs) due to its rigid pyridine core .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use Design of Experiments (DoE) to evaluate variables:

- Catalyst loading (e.g., 0.1–1.0 equiv DMAP).

- Temperature (25–80°C).

- Solvent polarity (toluene vs. THF). Statistical analysis (ANOVA) identifies optimal conditions. Parallel synthesis in microreactors can minimize side products (e.g., di-ester formation) .

Q. How to resolve conflicting spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridine vs. ester protons).

- X-ray Crystallography : Provides unambiguous confirmation of the crystal structure.

- Comparative Analysis : Cross-reference with analogs (e.g., methyl 3-chloro-5-(trifluoromethyl)picolinate) to assign substituent effects .

Q. What strategies are effective for designing bioactive analogues?

- Substituent Scanning : Replace the trifluoromethyl group with -Cl, -Br, or -CF₂H to modulate electronic effects.

- Computational Docking : Screen analogues against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities.

- Metabolic Profiling : Introduce deuterium at labile positions (e.g., methyl ester) to enhance metabolic stability .

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

- Suzuki-Miyaura Coupling : The pyridine ring’s electron-withdrawing groups activate the C-3 position for palladium-catalyzed coupling with aryl boronic acids.

- SNAr Reactions : The electron-deficient pyridine facilitates nucleophilic substitution at C-5 with amines or thiols under mild conditions .

Q. How to assess the impact of trifluoromethyl groups on in vitro metabolic stability?

Conduct hepatic microsome assays (human or rat):

- Incubate the compound with NADPH-enriched microsomes at 37°C.

- Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Compare half-life (t½) with non-fluorinated analogs to quantify metabolic stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.